N-(1,3-dioxoisoindolin-4-yl)-5-methylisoxazole-3-carboxamide
Description
N-(1,3-Dioxoisoindolin-4-yl)-5-methylisoxazole-3-carboxamide is a synthetic small molecule featuring a 5-methylisoxazole core linked to a 1,3-dioxoisoindolin-4-yl group via a carboxamide bridge. This structure combines the isoxazole moiety, known for its role in kinase inhibition and metabolic stability, with the dioxoisoindolinyl group, which may enhance aromatic interactions and conformational rigidity.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-6-5-9(16-20-6)12(18)14-8-4-2-3-7-10(8)13(19)15-11(7)17/h2-5H,1H3,(H,14,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASCJMPDWFAAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-5-methylisoxazole-3-carboxamide typically involves the reaction of N-(1,3-dioxoisoindolin-4-yl)acetamide with various aliphatic, aromatic, and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of water as a solvent and the absence of catalysts make this process scalable and sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-4-yl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-(1,3-dioxoisoindolin-4-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate biological pathways, leading to its observed biological effects. For example, it has been shown to inhibit histone deacetylase-3 (HDAC3), which plays a role in gene expression and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Features
The following table summarizes key structural and functional differences between the target compound and its analogues:
Pharmacokinetic and Pharmacodynamic Considerations
- Target Compound : The 1,3-dioxoisoindolinyl group may confer resistance to hydrolysis compared to ester-containing analogues (e.g., ). However, steric hindrance from this group could limit metabolic oxidation .
- Mitochondrial Activity : Compound 63 () demonstrates mitochondrial modulation at 1% DMSO concentration, suggesting the target compound’s activity in similar assays should be tested for neuroprotective or cytotoxic effects .
Biological Activity
N-(1,3-dioxoisoindolin-4-yl)-5-methylisoxazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an isoindolinone moiety and an isoxazole ring. These structural components contribute to its pharmacological properties. The compound's molecular formula is with a molecular weight of 246.22 g/mol.
The primary mechanism of action for this compound involves:
- Targeting Enzymes : The compound interacts with the enzyme NUDT5, which plays a critical role in hormone signaling pathways in breast cancer cells. By inhibiting this enzyme, the compound effectively blocks pathways that lead to cancer cell proliferation.
- Inducing Apoptosis : It has been shown to induce apoptosis and necrosis in cancer cells by targeting cyclin-dependent kinases (CDKs) and inhibiting tumor necrosis factor-alpha (TNF-α) activity, which is crucial for tumor growth and survival.
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly MCF7 (breast cancer) cells. The compound has shown effective antiproliferative activity with IC50 values indicating its potency in inhibiting cell growth.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other isoindoline derivatives such as thalidomide and lenalidomide. These compounds also exhibit antitumor properties but through different mechanisms of action. A summary of their activities is presented in the table below:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | Inhibits NUDT5; induces apoptosis | Cytotoxic against MCF7 |
| Thalidomide | Immunomodulatory; antiangiogenic | Treats multiple myeloma |
| Lenalidomide | Similar to thalidomide; enhances immune response | Treats hematological malignancies |
Pharmacokinetics
The pharmacokinetic profile suggests that this compound has sufficient bioavailability to exert its antiproliferative effects in vivo. Studies indicate that the compound's interaction with cellular targets leads to effective cytotoxicity against tumor cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study evaluating the cytotoxic effects on MCF7 cells found that treatment with varying concentrations resulted in significant cell death, highlighting its potential as a therapeutic agent for breast cancer.
- Mechanistic Insights : Research indicated that the compound's ability to inhibit TNF-α signaling pathways contributes to its anticancer properties. This was evidenced by decreased cell viability and increased apoptosis markers in treated cells.
- Comparative Efficacy : In comparative studies against other known anticancer agents, this compound demonstrated superior efficacy in specific assays designed to measure cell proliferation and apoptosis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1,3-dioxoisoindolin-4-yl)-5-methylisoxazole-3-carboxamide, and what methodological considerations are critical for reproducibility?
- Answer : A robust synthetic approach involves Pd(II)-catalyzed C-H functionalization, where the 5-methylisoxazole-3-carboxamide moiety acts as a directing group. Key steps include:
- Reagent selection : Use Pd(OAc)₂ as the catalyst with oxidants like Ag₂CO₃ to promote γ- or δ-C-H activation in aryl amines.
- Solvent optimization : Acetonitrile or DMF at 80–100°C ensures efficient coupling.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol yields high-purity product .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR .
Q. How can vibrational spectroscopy and NMR be employed to resolve ambiguities in the compound’s structural characterization?
- Answer :
- Vibrational spectroscopy : Assign peaks in the 1600–1700 cm⁻¹ range to distinguish carbonyl groups (isoindolin-1,3-dione vs. carboxamide). Compare experimental IR/Raman data with DFT-calculated spectra to validate hydrogen-bonding interactions (e.g., N–H···O) .
- NMR analysis : Use DMSO-d₆ to observe exchangeable protons (e.g., NH in carboxamide). DEPT-135 and HSQC experiments clarify quaternary carbons and heterocyclic connectivity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer :
- Hazard mitigation : Wear PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315). Avoid inhalation (H335) by using fume hoods during synthesis.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How does the 5-methylisoxazole-3-carboxamide scaffold influence regioselectivity in Pd-catalyzed C–H activation reactions?
- Answer : The carboxamide’s nitrogen acts as a directing group, coordinating Pd(II) to enable γ- or δ-C–H activation. Steric and electronic factors dictate selectivity:
- Steric effects : Methyl substitution on the isoxazole reduces steric hindrance, favoring γ-C–H activation.
- Electronic effects : Electron-withdrawing groups on the aryl amine enhance Pd coordination, improving reaction yields.
- Mechanistic validation : Isotopic labeling (D₂O experiments) and kinetic studies confirm the proposed pathway .
Q. What strategies address contradictions in structure-activity relationship (SAR) studies between 3-carboxamide and 4-carboxamide isoxazole derivatives?
- Answer :
- Comparative SAR : Use molecular docking to evaluate binding affinities of both isomers against target proteins (e.g., DHODH enzymes). 5-Methylisoxazole-3-carboxamide shows superior hydrogen-bonding interactions due to spatial alignment of the carboxamide group.
- Biological assays : Test inhibitory activity in enzyme kinetics (IC₅₀) and cell-based models to resolve discrepancies between computational predictions and experimental data .
Q. How can experimental phasing in X-ray crystallography resolve challenges in determining the compound’s solid-state conformation?
- Answer :
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals. SHELXC/SHELXD pipelines enable rapid phase determination.
- Model refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate hydrogen-bonding networks using Olex2’s void analysis .
Q. What methodologies optimize the compound’s solubility and stability for in vivo pharmacokinetic studies?
- Answer :
- Solubility enhancement : Formulate as a cyclodextrin inclusion complex or PEGylated nanoparticle.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products (e.g., des-acetyl analogs) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
